(R)-tianeptine is derived from the chemical structure known as dibenzo-thiazepine, with its molecular formula being C₁₉H₂₅ClN₂O₄S. It has been marketed under various brand names, including Stablon and Coaxil. The compound is classified under the category of antidepressants, specifically as an atypical tricyclic antidepressant due to its unique pharmacological profile .
The synthesis of (R)-tianeptine typically involves several chemical reactions starting from 3,11-dichloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,2]thiazepine-5,5-dioxide. The conventional method includes hydrolyzing tianeptine acid with sodium hydroxide to produce tianeptine sodium. This process can be summarized in the following steps:
The yield from this synthesis can reach up to 85% with a purity exceeding 99%, making it an efficient method for producing pharmaceutical-grade (R)-tianeptine .
The molecular structure of (R)-tianeptine can be represented by the following details:
The stereochemistry of (R)-tianeptine includes one defined stereocenter, contributing to its optical activity .
(R)-tianeptine undergoes various chemical reactions that contribute to its pharmacological effects. Notably, it acts as a full agonist at the mu-opioid receptor and exhibits partial agonist activity at the delta-opioid receptor. Its interaction with these receptors is critical for its antidepressant effects and may play a role in its ability to modulate synaptic plasticity.
Additionally, (R)-tianeptine has been shown to influence neurochemical pathways associated with stress response, potentially preventing chronic stress-induced changes in brain morphology .
The mechanism of action of (R)-tianeptine is multifaceted:
Research indicates that these mechanisms collectively contribute to the antidepressant effects observed in clinical settings.
(R)-tianeptine is characterized by its high bioavailability (~99%) and significant plasma protein binding (~95%). It undergoes hepatic metabolism primarily via β-oxidation without involving cytochrome P450 enzymes, minimizing drug-drug interactions .
(R)-tianeptine has been extensively studied for its therapeutic applications beyond depression:
Furthermore, ongoing investigations are exploring its utility in cognitive enhancement and as a potential treatment for other psychiatric disorders due to its unique pharmacological profile .
Tianeptine (originally coded S-1574) was synthesized in the 1960s by researchers at the French Society of Medical Research (Science Union et Cie) as part of efforts to develop novel tricyclic antidepressants (TCAs) [4] [6]. Its molecular structure features a unique seven-membered sultam ring and a heptanoic acid side chain, distinguishing it from classical TCAs like imipramine [3] [6]. Early animal studies in the 1980s demonstrated antidepressant and anxiolytic effects without sedative or anticholinergic side effects typical of first-generation TCAs [6]. Crucially, initial pharmacological studies classified tianeptine as a serotonin reuptake enhancer—paradoxically increasing synaptic serotonin (5-HT) clearance, contrary to the dominant monoamine hypothesis of depression [1] [6]. This unique property drove its approval in France (1983) and later in >60 countries under brand names like Stablon® and Coaxil® for major depressive disorder (MDD) [4] [6].
Table 1: Early Milestones in Tianeptine Development
Year | Event | Significance | Source |
---|---|---|---|
1960s | Synthesis by Science Union et Cie | Structural optimization of TCA analogs | [6] |
1983 | Marketed in France (Stablon®) | First clinical approval for MDD | [4] |
1988 | Defined as "serotonin reuptake enhancer" | Challenge to monoamine hypothesis | [1] |
The understanding of tianeptine’s mechanism underwent radical shifts due to advanced neuropharmacological research:
Table 2: Key Mechanistic Shifts in Tianeptine Pharmacology
Mechanism | Key Findings | Pharmacological Impact |
---|---|---|
Serotonergic | Negligible SERT affinity (>10,000 nM Ki) | Invalidated initial "reuptake enhancer" label |
Glutamatergic | Normalizes NMDA/AMPA signaling in stress | Synaptic plasticity restoration |
Opioid (MOR) | Full agonist (EC₅₀ = 194 nM); (R)-enantiomer selective* | Antidepressant efficacy & abuse liability |
*Inference from racemate studies; enantiomer-specific data sparse. Sources: [2] [4] [9]
Tianeptine’s regulatory status reflects its dual identity as a prescription antidepressant and substance of abuse:
Table 3: Global Regulatory Status of Tianeptine (2025)
Region | Status | Notes |
---|---|---|
France/EU | Approved (Rx: Stablon®) | Regulated for MDD, IBS, asthma* |
Asia/Latin America | Approved (Rx: Tatinol®) | Widely prescribed for depression |
USA/Canada | Unapproved/Scheduled | Illegal in supplements; Schedule I/II in 12 states |
Australia/UK | Prohibited | No therapeutic approval |
*Off-label uses per clinical studies [4] [6]. Sources: [1] [4] [5]
CAS No.: 1000669-05-5
CAS No.: 10101-88-9
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4